molecular formula C26H19N3O2S B2457411 N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine CAS No. 379235-98-0

N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2457411
CAS No.: 379235-98-0
M. Wt: 437.52
InChI Key: NPTGBWFSAHZMSI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C26H19N3O2S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

The research into derivatives of pyrimidin-amine compounds, such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, has demonstrated significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. These findings indicate the potential of N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine derivatives in developing antifungal agents, highlighting their biological activity and potential applications in combating fungal infections (Jafar et al., 2017).

Apoptosis Induction

Another study reports the discovery of N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine as a potent inducer of apoptosis. Through a series of structure-activity relationship (SAR) studies, researchers have identified 4-anilino-N-methylthieno[2,3-d]pyrimidines and 4-anilino-N-methylthieno[3,2-d]pyrimidines as powerful apoptosis inducers, highlighting their potential in cancer research and therapy (Kemnitzer et al., 2009).

Dual Cholinesterase and Aβ-Aggregation Inhibitors

Research into 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and N-benzhydrylpyrimidin-4-amines, with varying properties at the C-2 position, has shown that these compounds can act as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This suggests potential applications in treating Alzheimer's disease by targeting multiple pathological routes, offering a promising avenue for therapeutic development (Mohamed et al., 2011).

Corrosion Inhibition

Compounds like benzylidene-pyrimidin-2-yl-amine have been studied for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies reveal the potential of pyrimidin-amine derivatives in industrial applications, particularly in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components (Ashassi-Sorkhabi et al., 2005).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2S/c1-3-7-18(8-4-1)23-14-20-25(27-15-17-11-12-21-22(13-17)31-16-30-21)28-24(29-26(20)32-23)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTGBWFSAHZMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C4C=C(SC4=NC(=N3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.